Isoxazole, 3-(3-chlorophenyl)-
Overview
Description
Isoxazole, 3-(3-chlorophenyl)- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The 3-(3-chlorophenyl) substitution adds a chlorophenyl group at the third position of the isoxazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives, including 3-(3-chlorophenyl)-isoxazole, can be synthesized through various methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction typically involves the generation of nitrile oxides in situ from hydroxyimidoyl chlorides, followed by their reaction with terminal alkynes under mild conditions . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For example, copper (I) or ruthenium (II) catalysts are commonly used in the (3 + 2) cycloaddition reactions . recent trends are moving towards metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-(3-chlorophenyl)-, like other isoxazole derivatives, can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of oxazoles.
Reduction: Reduction reactions can break the N-O bond, leading to ring-opening and formation of different products.
Substitution: The chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxazoles, while reduction can result in ring-opened compounds .
Scientific Research Applications
Isoxazole, 3-(3-chlorophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of isoxazole, 3-(3-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to their active sites . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole, 3-(3-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical stability compared to other isoxazole derivatives . This substitution can also influence its pharmacokinetic properties, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQASRSEXIITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462943 | |
Record name | Isoxazole, 3-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89047-06-3 | |
Record name | Isoxazole, 3-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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